3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
This compound features a benzo[d]thiazol-2(3H)-one scaffold linked via a methyl group to a 1,2,4-triazole ring substituted at the 5-position with a benzylthio group and at the 4-position with a phenyl group. The benzo[d]thiazol-2(3H)-one moiety is notable for its prevalence in bioactive molecules, particularly in antimicrobial and anticancer agents . The 1,2,4-triazole ring enhances stability and modulates electronic properties, while the benzylthio group may influence lipophilicity and binding interactions.
Properties
IUPAC Name |
3-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2/c28-23-26(19-13-7-8-14-20(19)30-23)15-21-24-25-22(27(21)18-11-5-2-6-12-18)29-16-17-9-3-1-4-10-17/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFCSZLTSBSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. Key steps may include:
Formation of the 1,2,4-triazole ring: : This involves the cyclization of suitable hydrazine derivatives with nitriles under reflux conditions.
Introduction of the benzylthio group: : Often achieved via nucleophilic substitution reactions using benzylthiols in the presence of a suitable base.
Coupling with benzo[d]thiazol-2(3H)-one: : This step might involve the use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production generally scales up these reactions, employing flow chemistry techniques to enhance reaction efficiency and yield. Advanced purification methods such as recrystallization and chromatography ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.
Reduction: : The nitro groups (if present) can be reduced to amino groups under hydrogenation conditions.
Substitution: : The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Sulfoxides and sulfones from oxidation: .
Amines from nitro group reduction: .
Substituted derivatives from nucleophilic substitutions: .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, research has shown that compounds similar to 3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. A specific study highlighted that triazole derivatives could effectively inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
2. Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that it possesses significant antibacterial activity, making it a candidate for developing new antibiotics .
Agricultural Applications
1. Herbicide Development
The compound has been investigated as a potential herbicide due to its ability to inhibit phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis. Research has shown that related triazole compounds can serve as effective PDS inhibitors, leading to herbicidal activity against several weed species . This discovery opens avenues for developing environmentally friendly herbicides.
Material Science
1. Photovoltaic Applications
Triazole derivatives have been explored in the field of organic photovoltaics due to their electronic properties. The integration of such compounds into photovoltaic devices can enhance charge transport and improve overall efficiency. Studies suggest that the incorporation of 3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one into polymer blends may lead to better performance in solar energy conversion systems.
Table 1: Summary of Biological Activities
Mechanism of Action
The compound’s mechanism of action varies depending on its application. In medicinal chemistry, its activity may involve:
Targeting enzyme active sites: : The triazole and benzo[d]thiazol-2(3H)-one moieties can bind to and inhibit enzymes.
Disruption of microbial cell walls: : The benzylthio group can interfere with bacterial cell wall synthesis.
Pathways involved: : Enzymatic inhibition, oxidative stress pathways, and disruption of DNA synthesis.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Key Observations :
- Substituent Effects: Benzylthio groups (target compound, 5b) enhance lipophilicity compared to methylsulfanyl () or chlorophenoxy (4i) groups.
Physical Properties
Key Observations :
- Oxadiazole derivatives (4d–4k) generally exhibit higher melting points (162–198°C) compared to triazole analogs (99–141°C), attributed to stronger intermolecular interactions in oxadiazole crystals .
Biological Activity
The compound 3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS Number: 847402-16-8) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature regarding its biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 430.5 g/mol. The structural complexity includes a triazole ring and a benzothiazole moiety, which are known to contribute significantly to biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4OS2 |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 847402-16-8 |
Anticancer Properties
Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer activities. For instance, the presence of the thiazole ring has been associated with enhanced cytotoxic effects against various cancer cell lines. In studies involving similar triazole derivatives, IC50 values indicated potent activity against human glioblastoma and melanoma cells, suggesting that structural features such as electron-donating groups on the phenyl ring may enhance anticancer efficacy .
Case Study:
In a comparative study of triazole derivatives, one compound demonstrated an IC50 value of against Jurkat leukemia cells, highlighting the potential for similar efficacy in our compound .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its mechanism may involve the inhibition of specific enzymes or modulation of receptor activities that are crucial for bacterial survival. Compounds with similar structural features have been reported to possess broad-spectrum antibacterial properties .
Structure-Activity Relationship (SAR)
The SAR analysis is critical for understanding how modifications in chemical structure influence biological activity. For example:
- Thiazole and Triazole Rings : The inclusion of these rings is essential for cytotoxicity.
- Substituents on Phenyl Ring : Electron-donating groups at specific positions can enhance activity.
- Benzylthio Group : This moiety appears to contribute to both anticancer and antimicrobial properties by enhancing lipophilicity and facilitating cellular uptake.
Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological mechanisms:
- In vitro Studies : Compounds similar to our target have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Mechanistic Insights : Investigations into the interaction mechanisms reveal that these compounds often bind to key enzymes involved in cancer progression or bacterial metabolism, leading to their therapeutic effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides to form the triazole core, followed by thioether bond formation (benzylthio group introduction) and coupling with the benzothiazolone moiety. Key parameters include:
- Temperature : 60–80°C for cyclization steps to ensure regioselectivity .
- Solvent : Ethanol or DMF for intermediate reactions; polar aprotic solvents enhance coupling efficiency .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaHCO₃) conditions, depending on the step .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR and elemental analysis .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Verify the presence of benzylthio (-SCH₂C₆H₅) protons (δ 3.8–4.2 ppm) and benzothiazolone carbonyl (C=O at ~170 ppm) .
- IR Spectroscopy : Identify characteristic bands for triazole (C=N at ~1600 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₂₃H₁₈N₄OS₂: ~442.09) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., trypsin inhibition) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence its bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with:
- Benzylthio Modifications : Replace benzyl with pyridinylmethyl (electron-withdrawing) or naphthyl (bulky) groups to assess impact on membrane permeability .
- Triazole Substitutions : Introduce methyl or chloro groups at the 4-position of the triazole to alter hydrogen-bonding interactions .
- Data Analysis : Compare IC₅₀ values across derivatives and correlate with computational docking results (e.g., AutoDock Vina) to identify key binding residues .
Q. What strategies resolve contradictory data in solubility and stability studies?
- Methodological Answer : Address discrepancies via:
- Solvent Screening : Test solubility in DMSO (for stock solutions) versus aqueous buffers (PBS, pH 7.4) with 0.1% Tween-80 .
- Stability Profiling : Use accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC-MS to identify degradation products (e.g., hydrolysis of thioether bonds) .
- Statistical Validation : Apply ANOVA to compare batch-to-batch variability in stability data .
Q. How can its mechanism of action be elucidated against specific molecular targets?
- Methodological Answer : Combine in vitro and in silico approaches:
- Target Identification : Use pull-down assays with biotinylated probes or affinity chromatography .
- Kinetic Studies : Perform time-dependent enzyme inhibition assays (e.g., COX-2) to determine inhibition constants (Kᵢ) .
- Molecular Dynamics (MD) Simulations : Model interactions with predicted targets (e.g., EGFR kinase) to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
